2,2,4,7-Tetramethyl-6-(2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,7-TETRAMETHYL-6-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,7-TETRAMETHYL-6-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, catalysts, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,4,7-TETRAMETHYL-6-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizers, while reduction reactions might require low temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction could produce various tetrahydroquinoline analogs .
Scientific Research Applications
2,2,4,7-TETRAMETHYL-6-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4,7-TETRAMETHYL-6-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: Shares a similar tetramethyl structure but lacks the triazolopyrimidine and tetrahydroquinoline moieties.
1,2,3,5-Tetramethylbenzene: Another tetramethylbenzene derivative with different substitution patterns.
Uniqueness
2,2,4,7-TETRAMETHYL-6-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of the triazolopyrimidine and tetrahydroquinoline structures, which confer distinct chemical and biological properties not found in simpler tetramethylbenzene derivatives .
Properties
Molecular Formula |
C19H23N5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,2,4,7-tetramethyl-6-(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C19H23N5/c1-11-8-16-14(12(2)10-19(4,5)22-16)9-15(11)17-6-7-20-18-21-13(3)23-24(17)18/h6-9,12,22H,10H2,1-5H3 |
InChI Key |
RSXKRUIXYZZIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)C)(C)C |
Origin of Product |
United States |
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